N,5,6-trimethyl-1,2,4-triazin-3-amine
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Overview
Description
N,5,6-trimethyl-1,2,4-triazin-3-amine: is a chemical compound with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5,6-trimethyl-1,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethyl-1,3,5-triazine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,5,6-trimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents like tetrahydrofuran or diethyl ether at room temperature.
Major Products Formed:
- Oxidized derivatives (e.g., N-oxide)
- Reduced amine derivatives
- Substituted triazine derivatives
Scientific Research Applications
N,5,6-trimethyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,5,6-trimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to DNA or RNA, interfering with replication and transcription, which can result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2,4,6-trimethyl-1,3,5-triazine
- N-methyl-1,2,4-triazin-3-amine
- 5,6-dimethyl-1,2,4-triazin-3-amine
Comparison: N,5,6-trimethyl-1,2,4-triazin-3-amine is unique due to the presence of three methyl groups at positions N, 5, and 6, which confer distinct chemical and physical properties. Compared to 2,4,6-trimethyl-1,3,5-triazine, it has an additional amine group, enhancing its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and biological applications .
Properties
CAS No. |
115125-13-8 |
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Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N,5,6-trimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C6H10N4/c1-4-5(2)9-10-6(7-3)8-4/h1-3H3,(H,7,8,10) |
InChI Key |
YZXPUWARDGQTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)NC)C |
Purity |
95 |
Origin of Product |
United States |
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